![molecular formula C7H5N3O3 B2390862 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1554479-81-0](/img/structure/B2390862.png)
4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is a compound with the molecular formula C7H5N3O3 . It is a yellow solid with a melting point of 287–288 °C .
Synthesis Analysis
The synthesis of pyrimidines, including “this compound”, has been reported to be facilitated by 4-HO-TEMPO in a [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “this compound” includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring .Physical And Chemical Properties Analysis
“this compound” is a yellow solid with a melting point of 287–288 °C . Its molecular weight is 179.13 .科学的研究の応用
Tumor-targeting Applications
A novel series of 6-substituted straight side chain pyrrolo[2,3-d]pyrimidines has been designed for targeted antitumor agents, demonstrating selective cellular uptake via folate receptor α and β. These compounds have shown significant inhibition against folate receptor-expressing cells and human tumor cells in culture by inhibiting de novo purine nucleotide biosynthesis via glycinamide ribonucleotide formyltransferase (GARFTase), establishing the potential of the pyrrolo[2,3-d]pyrimidine scaffold for tumor-selective drug delivery and therapy (Wang et al., 2013).
Synthetic Methodology
In the realm of synthetic chemistry, 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives were synthesized showcasing the versatility of the pyrrolo[2,3-d]pyrimidine ring system. The synthesis involved unusual ring annulation of acetylenic esters and α-amino acids, highlighting an innovative approach to constructing complex heterocyclic frameworks that could be pivotal for generating new compounds with potential biological activities (Alizadeh et al., 2008).
Crystal Engineering and Drug Design
Research on the design of cocrystals involving pyrrolo[2,3-d]pyrimidine derivatives with various carboxylic acids has been conducted to explore hydrogen bonding and molecular recognition, which are crucial for drug design and development. This work emphasizes the importance of understanding intermolecular interactions in the solid state for the design of pharmaceutical cocrystals with desired properties (Rajam et al., 2018).
Bioactive Compound Synthesis
The synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of key biochemical pathways, such as purine biosynthesis, have been explored. These compounds exhibit high affinity for folate receptors and the proton-coupled folate transporter, making them potent inhibitors of cancer cell growth and providing a basis for the development of new anticancer therapies (Wang et al., 2010).
作用機序
Target of Action
The primary targets of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid are enzymes such as α-amylase and CDK2 . These enzymes play crucial roles in various biological processes. For instance, α-amylase is involved in the breakdown of starch molecules into smaller ones such as glucose and maltose , while CDK2 is a key regulator of cell cycle progression .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For α-amylase, it reduces the enzyme’s activity, slowing down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation . For CDK2, it acts as an inhibitor, affecting the cell cycle progression .
Biochemical Pathways
The inhibition of α-amylase affects the carbohydrate metabolism pathway, leading to a slower increase in blood glucose levels after a meal . On the other hand, the inhibition of CDK2 affects the cell cycle regulation pathway, potentially leading to cell cycle arrest .
Pharmacokinetics
One study mentions in vitro admet analysis, indicating that the compound has been evaluated for these properties .
Result of Action
The inhibition of α-amylase by this compound can lead to a more controlled increase in blood glucose levels, which could be beneficial in the management of diabetes . The inhibition of CDK2 can lead to cell cycle arrest, which could potentially be exploited for cancer treatment .
特性
IUPAC Name |
4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-3(7(12)13)1-8-5(4)9-2-10-6/h1-2H,(H,12,13)(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQLBNGGTHRMDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1554479-81-0 |
Source
|
Record name | 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。